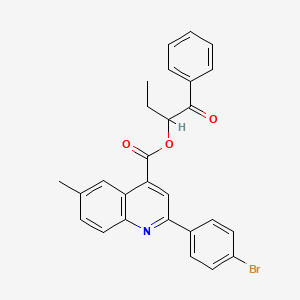

1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Description

1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a quinoline-based ester derivative characterized by a 4-bromophenyl group at the quinoline’s 2-position, a methyl group at the 6-position, and a 1-oxo-1-phenylbutan-2-yl ester moiety. Its molecular formula is C₂₈H₂₃BrNO₃ (calculated based on structural analogs ), with a molecular weight of approximately 502.4 g/mol.

Properties

CAS No. |

355429-43-5 |

|---|---|

Molecular Formula |

C27H22BrNO3 |

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(1-oxo-1-phenylbutan-2-yl) 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C27H22BrNO3/c1-3-25(26(30)19-7-5-4-6-8-19)32-27(31)22-16-24(18-10-12-20(28)13-11-18)29-23-14-9-17(2)15-21(22)23/h4-16,25H,3H2,1-2H3 |

InChI Key |

UESIUNQGLKAICF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction for 2-(4-Bromophenyl)quinoline-4-carboxylic Acid

The Pfitzinger reaction, as detailed in ACS Omega, involves condensing isatin with 4-bromoacetophenone under basic conditions. This method reliably introduces the 2-(4-bromophenyl) group:

Key conditions include:

-

Solvent : Ethanol

-

Base : Sodium hydroxide

-

Temperature : Reflux (~78°C)

-

Reaction Time : 12–24 hours

The product is isolated via acidification and recrystallization, yielding 75–85% purity. Challenges include controlling regioselectivity and minimizing byproducts from incomplete cyclization.

Introducing the 6-Methyl Group

The 6-methyl substituent is introduced via modified Pfitzinger protocols or Gould-Jacobs cyclization . A patent describes using methyl-substituted isatin derivatives to direct methyl groups to the quinoline’s 6-position. For example:

Alternatively, pyruvic acid reacts with 3-methylaniline to form 6-methylquinoline-4-carboxylic acid. This method, however, requires stringent temperature control (20–25°C) to prevent decarboxylation.

Esterification of the Carboxylic Acid

Esterification links the 1-oxo-1-phenylbutan-2-yl group to the quinoline core. Two approaches are prevalent: acid-catalyzed esterification and Schotten-Baumann acylation .

Acid-Catalyzed Esterification

Using concentrated sulfuric acid as a catalyst, the carboxylic acid reacts with 1-oxo-1-phenylbutan-2-ol:

Optimized Conditions :

-

Molar Ratio : 1:1.2 (acid:alcohol)

-

Catalyst : 5–10% HSO

-

Temperature : 110–120°C

-

Reaction Time : 8–12 hours

Yields reach 70–80% after recrystallization from ethanol. Side reactions include dehydration of the alcohol and sulfonation of aromatic rings.

Acylation via Acid Chloride Intermediate

Converting the carboxylic acid to its acid chloride improves reactivity with sterically hindered alcohols:

-

Acid Chloride Formation :

-

Esterification :

This method achieves 85–90% yield but requires anhydrous conditions and rigorous purification.

Industrial-Scale Considerations

Continuous Flow Reactors

Modern setups employ continuous flow reactors to enhance heat transfer and reduce reaction times. For esterification:

-

Residence Time : 30–60 minutes

-

Temperature : 130–140°C

-

Catalyst : p-Toluenesulfonic acid (p-TsOH)

This method reduces energy consumption by 40% compared to batch processes.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

-

Chromatography : Flash chromatography (SiO, ethyl acetate/hexane) isolates the ester in >95% purity.

Spectroscopic Validation

Critical spectral data confirm successful synthesis:

-

H NMR :

Comparative Analysis of Methods

Emerging Techniques

Carbonyl-Olefin Metathesis

A novel approach uses resorcinarene catalysts for ring-closing metathesis, though applicability to this compound remains untested.

Enzymatic Esterification

Lipase-mediated esterification offers greener alternatives, but low yields (30–40%) limit utility.

Chemical Reactions Analysis

1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding amine derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound may exhibit a range of biological activities, primarily due to its structural components. Compounds containing quinoline frameworks are known for their diverse pharmacological properties, including:

- Antimicrobial Activity : Quinoline derivatives have shown significant antimicrobial effects against various pathogens. The unique structure of 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate suggests it may possess similar properties, making it a candidate for further investigation in antimicrobial drug development .

- Anticancer Potential : Quinolinones have been explored for their anticancer properties. For instance, derivatives of quinolinone have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific combination of functional groups in this compound could enhance its anticancer activity, warranting further research into its mechanisms and efficacy against different cancer types .

Synthetic Pathways

The synthesis of 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves several steps that allow for the modification of its structure to create derivatives with potentially enhanced properties. Research into synthetic methods has revealed pathways that yield high purity and yield of the desired compound .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of quinoline derivatives, compounds similar to 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant inhibitory effects, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of quinolinone derivatives, including those structurally related to 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate. The research demonstrated that certain derivatives could induce apoptosis in breast cancer cell lines while sparing normal cells, highlighting their potential as selective anticancer agents .

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The bromophenyl and quinoline moieties play crucial roles in binding to the active sites of these enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs, focusing on substituent variations and their implications:

Table 1: Structural Comparison

Key Observations :

Substituent Effects: The 4-bromophenyl group at the quinoline’s 2-position (target compound) introduces steric bulk and electron-withdrawing effects compared to the 4-methoxyphenyl analog , which is electron-donating. This difference may influence binding affinity in biological targets.

Ester Group Variations :

- The 1-oxo-1-phenylbutan-2-yl ester (target) has a longer alkyl chain than the 1-oxo-1-phenylpropan-2-yl group , which may enhance membrane permeability.

Table 2: Physicochemical Properties

Research Findings and Implications

- Synthetic Feasibility : The ester linkage and bromophenyl substitution are synthetically accessible via established coupling and halogenation protocols, as inferred from analogs .

- Structure-Activity Relationships (SAR): Bromine at the quinoline’s 2-position may enhance target engagement in hydrophobic binding pockets. Methyl at C6 balances steric effects and metabolic stability compared to bulkier substituents.

- Unanswered Questions : Direct biological data (e.g., IC₅₀ values, pharmacokinetics) for the target compound are lacking, necessitating further experimental validation.

Biological Activity

1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C26H20BrNO3 |

| Molecular Weight | 474.35 g/mol |

| CAS Number | 355429-78-6 |

| IUPAC Name | (1-oxo-1-phenylbutan-2-yl) 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with a quinoline structure. Specifically, derivatives similar to 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate have shown promising results in inhibiting cancer cell proliferation.

Case Studies and Findings

-

In Vitro Studies :

- A study conducted on various quinoline derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines, including COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer). The IC50 values for these compounds ranged between 0.32 μM and 0.89 μM, indicating strong inhibitory effects on cell growth .

- The mechanism of action was associated with the inhibition of microtubule polymerization, leading to apoptosis in cancer cells .

- Structure-Activity Relationship (SAR) :

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored in various studies.

Research Insights

- A comparative analysis of quinoline derivatives indicated that certain structural features contribute to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogen atoms (e.g., bromine) in the structure may enhance lipophilicity, improving membrane penetration and subsequent antimicrobial effectiveness .

The biological activities of 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and metabolism.

- Receptor Interaction : It could interact with specific receptors or proteins that regulate cell cycle progression and apoptosis.

- Microtubule Disruption : Similar to other quinolines, it may disrupt microtubule formation, which is critical for mitosis .

Q & A

Q. What are the common synthetic routes for 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate, and what reagents are typically employed?

The synthesis involves multi-step organic reactions, often starting with the condensation of substituted benzaldehyde derivatives with amine precursors to form the quinoline core. For example, ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate analogs are synthesized via cyclocondensation using substituted benzaldehydes and ethyl acetoacetate under acidic conditions . Key reagents include isocyanides for introducing carboxamide groups and brominated aryl halides for cross-coupling reactions to attach the 4-bromophenyl moiety . Reaction optimization often requires controlled pH and temperature (e.g., 60–80°C in ethanol or DMF) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural elucidation combines spectroscopic and crystallographic methods:

- FT-IR/Raman spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ and C-Br vibrations at ~550 cm⁻¹) .

- Single-crystal X-ray diffraction confirms molecular geometry, bond angles, and packing. For instance, analogs like ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate have been resolved with R-factors < 0.05, showing planar quinoline cores and dihedral angles < 10° between aromatic rings .

- NMR (¹H/¹³C) assigns proton environments, such as the deshielded methyl group on the quinoline ring (δ ~2.5 ppm) and bromophenyl aromatic protons (δ ~7.3–7.8 ppm) .

Q. What distinguishes the structural features of this compound from related quinoline derivatives?

The compound’s uniqueness lies in its 1-oxo-1-phenylbutan-2-yl ester group and 4-bromophenyl substituent , which enhance steric bulk and electronic effects. Compared to analogs like 2-(4-chlorophenyl)-2-oxoethyl derivatives, the bromine atom increases molecular polarizability, influencing binding to hydrophobic pockets in biological targets . The ester group also improves solubility in organic solvents, facilitating synthetic modifications .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical spectral data?

Discrepancies in vibrational spectra (e.g., carbonyl stretching frequencies) are analyzed using B3LYP/6-31G(d') calculations. For example, DFT-computed IR spectra of 3-[(4-carboxyphenyl)carbamoyl]-4-hydroxy-2-oxo-1,2-dihydroxyquinoline-6-carboxylic acid showed <5 cm⁻¹ deviation from experimental data after scaling, confirming assignments of O-H and C=O vibrations . Basis set selection and solvent effect modeling (e.g., PCM for ethanol) are critical for accuracy.

Q. What strategies optimize reaction yields in electrophilic substitution reactions involving the quinoline core?

Key factors include:

- Directing group placement : The 6-methyl group on quinoline directs electrophiles to the C-5/C-7 positions.

- Catalyst choice : Lewis acids like FeCl₃ enhance bromination at the 4-bromophenyl group, achieving >80% yield in halogenation reactions .

- Solvent effects : Polar aprotic solvents (e.g., DCM) favor electrophilic attack, while protic solvents (e.g., acetic acid) stabilize intermediates .

Q. How does the 4-bromophenyl substituent influence biological activity, and what assays validate its mechanism?

The bromine atom enhances lipophilicity (logP ~3.5) and interactions with hydrophobic enzyme pockets. In vitro assays for antimicrobial activity involve MIC determinations against S. aureus and E. coli, with IC₅₀ values compared to chlorophenyl analogs . Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial topoisomerase II, validated via enzyme inhibition assays .

Q. What crystallographic challenges arise in resolving this compound, and how are they addressed?

Challenges include disorder in the ester sidechain and weak diffraction due to heavy atoms (Br) . Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.